
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and an ethanolic hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolic hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a corresponding amine derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and their derivatives.
Reduction: Amines and other reduced derivatives of the pyrazole ring.
Substitution: Various substituted pyrazoles and difluoromethylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-ethanol: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3,5-Dimethyl-1H-pyrazole-4-ethanol: Lacks the fluorinated methyl group.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of ethanol.
These compounds differ in their lipophilicity, hydrogen bonding ability, and overall reactivity, which can influence their applications and effectiveness in various fields.
Eigenschaften
Molekularformel |
C8H12F2N2O |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
InChI |
InChI=1S/C8H12F2N2O/c1-5-7(3-4-13)6(2)12(11-5)8(9)10/h8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
VELXGHJOBJTYSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(F)F)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


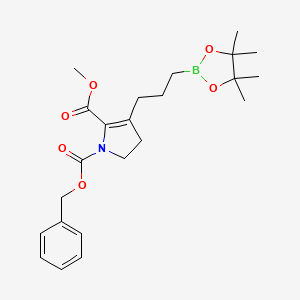
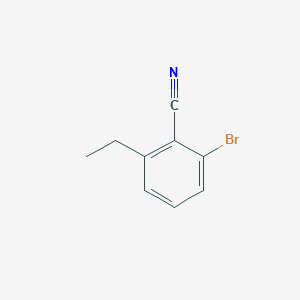
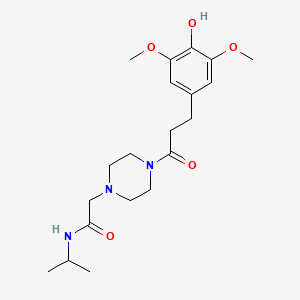

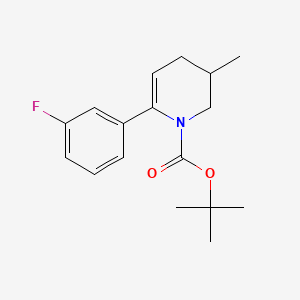
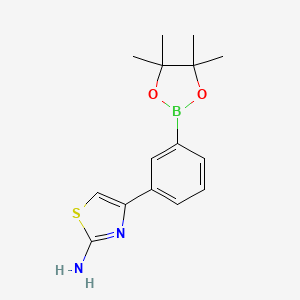
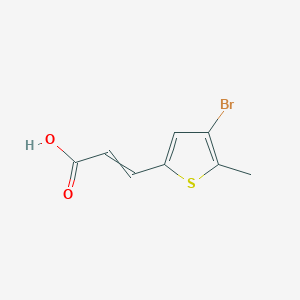
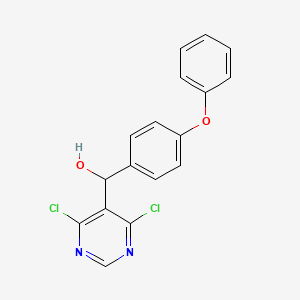
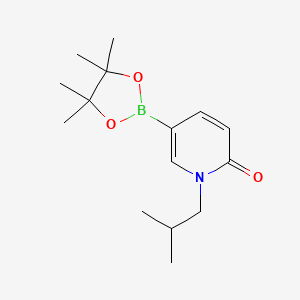
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


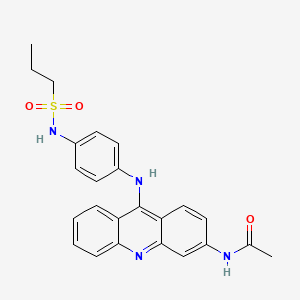
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
